molecular formula C12H17N3O3 B13630628 Tert-Butyl (1-(pyrazin-2-yl)ethanon-2-yl)(methyl)carbamate

Tert-Butyl (1-(pyrazin-2-yl)ethanon-2-yl)(methyl)carbamate

Cat. No.: B13630628
M. Wt: 251.28 g/mol
InChI Key: QACMUYSCCINTCP-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-[2-oxo-2-(pyrazin-2-yl)ethyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a methyl group, and a pyrazinyl moiety

Preparation Methods

The synthesis of tert-butyl N-methyl-N-[2-oxo-2-(pyrazin-2-yl)ethyl]carbamate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl carbamate with a pyrazinyl-substituted aldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

tert-Butyl N-methyl-N-[2-oxo-2-(pyrazin-2-yl)ethyl]carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-methyl-N-[2-oxo-2-(pyrazin-2-yl)ethyl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-[2-oxo-2-(pyrazin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The pyrazinyl moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

tert-Butyl N-methyl-N-[2-oxo-2-(pyrazin-2-yl)ethyl]carbamate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of tert-butyl N-methyl-N-[2-oxo-2-(pyrazin-2-yl)ethyl]carbamate, particularly its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

tert-butyl N-methyl-N-(2-oxo-2-pyrazin-2-ylethyl)carbamate

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15(4)8-10(16)9-7-13-5-6-14-9/h5-7H,8H2,1-4H3

InChI Key

QACMUYSCCINTCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)C1=NC=CN=C1

Origin of Product

United States

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